Chemical properties and structure of N-Acetyl Glyphosate-13C2,15N
Chemical properties and structure of N-Acetyl Glyphosate-13C2,15N
An In-Depth Technical Guide to N-Acetyl Glyphosate-¹³C₂,¹⁵N: Properties, Structure, and Application
Introduction: The Significance of a Labeled Metabolite
In the landscape of modern agriculture and environmental science, the analysis of herbicide residues requires exceptional precision and accuracy. Glyphosate, the world's most widely used broad-spectrum herbicide, and its metabolites are of primary interest.[1][2] N-Acetyl Glyphosate emerges as a key metabolite, particularly in glyphosate-tolerant, genetically modified crops that utilize a glycine-N-phenylacetyltransferase (GAT) enzyme to detoxify glyphosate through acetylation.[1] Understanding and quantifying this metabolite is crucial for regulatory compliance, food safety assessment, and environmental monitoring.
This guide provides a deep dive into the chemical properties, structure, and analytical application of N-Acetyl Glyphosate-¹³C₂,¹⁵N, an isotopically labeled internal standard. As a Senior Application Scientist, the perspective offered herein is grounded in the practical realities of high-throughput analytical chemistry, emphasizing not just the "how" but the fundamental "why" behind the methodologies. The use of stable isotope-labeled standards like N-Acetyl Glyphosate-¹³C₂,¹⁵N is the cornerstone of achieving the highest level of confidence in analytical results, transforming a good method into a self-validating, robust system.
Section 1: Physicochemical Properties and Structure
N-Acetyl Glyphosate-¹³C₂,¹⁵N is a synthetic molecule where specific atoms have been replaced with their heavier, stable isotopes. This labeling does not alter the chemical behavior of the molecule during extraction, chromatography, or ionization but provides a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the native analyte by a mass spectrometer.
The core structure is that of glyphosate, N-(phosphonomethyl)glycine, which has been acetylated on the nitrogen atom. The isotopic label is strategically placed on the glycine moiety, incorporating two Carbon-13 atoms and one Nitrogen-15 atom.
Table 1: Core Physicochemical and Structural Data for N-Acetyl Glyphosate-¹³C₂,¹⁵N
| Property | Value | Source(s) |
| Analyte Name | N-Acetyl Glyphosate-¹³C₂,¹⁵N | [3] |
| Synonyms | Glyphosate-N-acetyl 1,2-¹³C₂ ¹⁵N | [4] |
| CAS Number | 1346598-31-9 | [3][4][5] |
| Molecular Formula | ¹³C₂C₃H₁₀¹⁵NO₆P | [3][4] |
| Molecular Weight | 214.09 g/mol | [3][4][5] |
| Canonical SMILES | CC(=O)(O)O)[13CH2]O | [3][4] |
| InChI Key | BFECXRMSKVFCNB-OEKWKHNNSA-N | [4] |
| Appearance | Off-White / White Solid | [4][6] |
| Purity | Typically >95% (HPLC) | [3] |
| Storage | +4°C, Hygroscopic, Store under inert atmosphere | [3][6] |
Section 2: Contextualizing N-Acetyl Glyphosate: Metabolism and Mechanism
Glyphosate's herbicidal action stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1][5] This enzyme is a critical component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[5]
In certain genetically modified crops, resistance to glyphosate is conferred by the introduction of the GAT enzyme. This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the secondary amine of glyphosate, forming the non-herbicidal N-Acetyl Glyphosate.[1] This metabolic detoxification is a key reason why N-Acetyl Glyphosate is included in the residue definition for glyphosate in commodities like soybeans.[7][8]
Section 3: The Role of Isotopic Labeling in Quantitative Analysis
The core utility of N-Acetyl Glyphosate-¹³C₂,¹⁵N is its role as an internal standard in isotope dilution mass spectrometry (IDMS). This is considered the gold standard for quantitative analysis for several compelling reasons:
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Compensating for Matrix Effects: Complex sample matrices (e.g., food, soil, biological fluids) can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because the labeled standard is chemically identical to the native analyte, it experiences the exact same matrix effects. By measuring the ratio of the native analyte to the known concentration of the added standard, these effects are nullified.
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Correcting for Recovery Losses: Analyte can be lost during sample preparation steps like extraction, concentration, and cleanup. The labeled standard is added at the very beginning of the workflow. Any physical loss of the native analyte is mirrored by a proportional loss of the standard. The final measured ratio remains constant, thus providing an accurate quantification of the analyte in the original sample.
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Improving Precision and Accuracy: IDMS methods are inherently more precise and accurate than methods relying on external calibration, as they account for variations in sample handling, instrument performance, and matrix composition for each individual sample.
Section 4: Analytical Methodology: A Validated Approach
The determination of N-Acetyl Glyphosate in complex matrices is almost exclusively performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][8] The polarity of the molecule makes it suitable for aqueous extraction and reverse-phase or mixed-mode chromatography.
Experimental Protocol: Analysis in a Soybean Matrix
This protocol describes a self-validating system for the quantification of N-Acetyl Glyphosate in soybeans, a common matrix where it is a defined residue component.[7][8]
1. Reagent and Standard Preparation:
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Extraction Solvent: Prepare a solution of 50 mM Acetic Acid and 10 mM EDTA in HPLC-grade water.[9] Rationale: The acidic aqueous solution efficiently extracts the polar N-Acetyl Glyphosate from the matrix. EDTA is added to chelate metal ions that can cause poor chromatography and analyte degradation.
-
Internal Standard Stock Solution: Accurately weigh N-Acetyl Glyphosate-¹³C₂,¹⁵N and dissolve in the extraction solvent to create a concentrated stock solution (e.g., 10 µg/mL). Store at 4°C.
-
Internal Standard Spiking Solution: Dilute the stock solution to a working concentration (e.g., 50 ng/mL) with the extraction solvent. This concentration should be chosen to be near the midpoint of the calibration curve.
-
Native Calibration Standards: Prepare a series of calibration standards by spiking blank soybean extract with known concentrations of unlabeled N-Acetyl Glyphosate and a constant concentration of the internal standard spiking solution.
2. Sample Preparation and Extraction:
-
Homogenization: Weigh 2 g of homogenized soybean sample into a 50 mL polypropylene centrifuge tube. Rationale: Polypropylene is used as glyphosate and its metabolites can adhere to glass surfaces.[9]
-
Spiking: Add a precise volume (e.g., 100 µL) of the Internal Standard Spiking Solution to the sample.
-
Extraction: Add 10 mL of the extraction solvent. Cap and shake vigorously for 15 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 cc) with 3 mL of methanol followed by 3 mL of HPLC-grade water.[9] Rationale: The HLB (Hydrophilic-Lipophilic Balanced) sorbent provides good retention for polar compounds. Conditioning activates the sorbent.
-
Loading: Load 1 mL of the sample extract (supernatant) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 80% methanol in water.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
Analysis is performed in negative electrospray ionization (ESI-) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for both the native analyte and the labeled internal standard.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | Waters Torus DEA or similar | Designed for retaining polar anionic pesticides.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale HPLC/UPLC. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix load. |
| Ionization Mode | ESI Negative | The acidic protons on the phosphate and carboxyl groups are readily lost. |
| MRM Transition (Analyte) | e.g., 210 > 150 (Quantifier) | Precursor ion [M-H]⁻ fragments to a characteristic product ion.[7] |
| MRM Transition (Analyte) | e.g., 210 > 192 (Qualifier) | A second transition confirms identity. |
| MRM Transition (IS) | e.g., 213 > 152 (Quantifier) | The +3 Da shift reflects the ¹³C₂,¹⁵N label. |
Note: Specific MRM transitions must be optimized for the instrument in use.
Section 5: Applications in Scientific Research
The primary application of N-Acetyl Glyphosate-¹³C₂,¹⁵N is as an indispensable tool for:
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Food Safety and Regulatory Analysis: Used to accurately quantify N-Acetyl Glyphosate residues in raw and processed foods, ensuring compliance with Maximum Residue Limits (MRLs).[7][8][9]
-
Environmental Fate Studies: Enables precise tracking and quantification of N-Acetyl Glyphosate in soil, water, and other environmental compartments to understand its persistence and degradation pathways.[10]
-
Metabolic Research: Facilitates studies on the metabolism of glyphosate in various organisms, particularly in the context of genetically modified crop science.[1]
Conclusion
N-Acetyl Glyphosate-¹³C₂,¹⁵N is more than a mere chemical standard; it is an enabling technology for generating high-fidelity, defensible analytical data. Its intelligent design, incorporating stable isotopes at key positions, allows researchers to overcome the ubiquitous challenges of quantitative analysis, namely recovery and matrix effects. By employing the principles of isotope dilution and the robust methodologies outlined in this guide, scientists in research, drug development, and regulatory fields can achieve the highest standards of scientific integrity and produce data that is unequivocally trustworthy.
References
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MDPI. (2024). Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
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USGS Publications Warehouse. (n.d.). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. Available from: [Link]
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U.S. Food & Drug Administration. (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Available from: [Link]
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Waters Corporation. (n.d.). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS. Available from: [Link]
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National Institutes of Health. (2024). Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. Available from: [Link]
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PubMed Central. (2020). Leaching and degradation of 13C2-15N-glyphosate in field lysimeters. Available from: [Link]
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U.S. Right to Know. (2019). Determination of glyphosate, AMPA, and glufosinate in honey by online solidphase extraction-liquid chromatography-tandem mass spectrometry. Available from: [Link]
- Google Patents. (n.d.). Methods and compositions for detecting glyphosate and metabolites thereof.
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Waters Corporation. (2023). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS. Available from: [Link]
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